

An In-depth Technical Guide to 3,6-Dibromophenanthrene-9,10-diol

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Compound of Interest

Compound Name: 3,6-Dibromophenanthrene-9,10-diol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of **3,6-Dibromophenanthrene-9,10-diol**, a brominated derivative of phenanthrene-9,10-diol. Due to the limited availability of direct experimental data for **3,6-Dibromophenanthrene-9,10-diol**, this document also includes relevant information on its direct precursor, 3,6-Dibromophenanthrene-9,10-dione, to provide a more complete context for researchers.

Chemical and Physical Properties

While specific experimental data for **3,6-Dibromophenanthrene-9,10-diol** is not widely available in the literature, the fundamental properties have been identified. For comparative purposes, the properties of its oxidized precursor, 3,6-Dibromophenanthrene-9,10-dione, are also presented.

Property	3,6-Dibromophenanthrene-9,10-diol	3,6-Dibromophenanthrene-9,10-dione
CAS Number	952054-63-6[1]	53348-05-3[2][3][4]
Molecular Formula	C ₁₄ H ₈ Br ₂ O ₂ [1]	C ₁₄ H ₆ Br ₂ O ₂ [4]
Molecular Weight	368.02 g/mol [1]	366.00 g/mol [4]
Appearance	Not specified	Light yellow to brown powder/crystal[2]
Melting Point	Not specified	289.0 to 293.0 °C[2]
Purity	Typically ≥98%[1]	Typically >95.0% (HPLC)[2]
Solubility	Not specified	Solubility can vary depending on the solvent.[5]
Storage	Not specified	Sealed in dry, room temperature.[3] Some suppliers recommend storage under an inert gas (Argon charged).[4]

Synthesis and Experimental Protocols

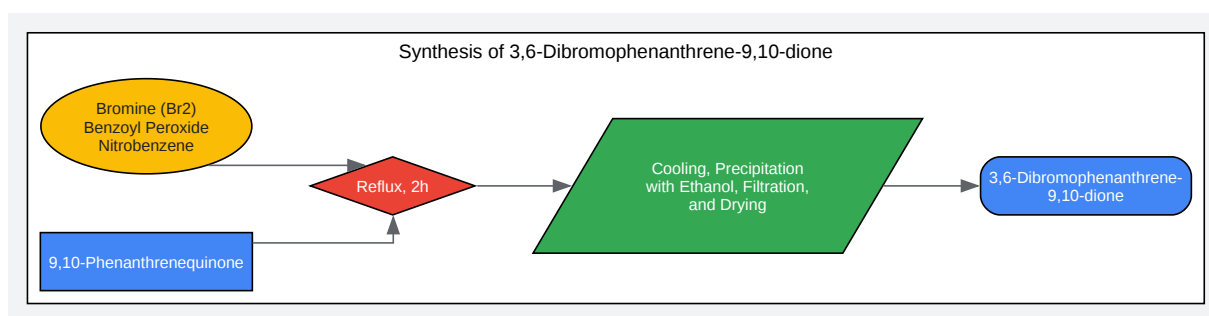
Synthesis of 3,6-Dibromophenanthrene-9,10-dione (Precursor)

A common method for the synthesis of 3,6-Dibromophenanthrene-9,10-dione involves the direct bromination of 9,10-phenanthrenequinone.

Experimental Protocol:

- To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
- Aerate the mixture with nitrogen.
- Add bromine (83 g) to the mixture.

- Heat the reaction mixture to reflux and maintain stirring for 2 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Add ethanol (250 mL) to precipitate the product.
- Collect the precipitated solid by filtration.
- Wash the solid with ethanol.
- Dry the final product under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.[6]



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Synthesis of the dione precursor.

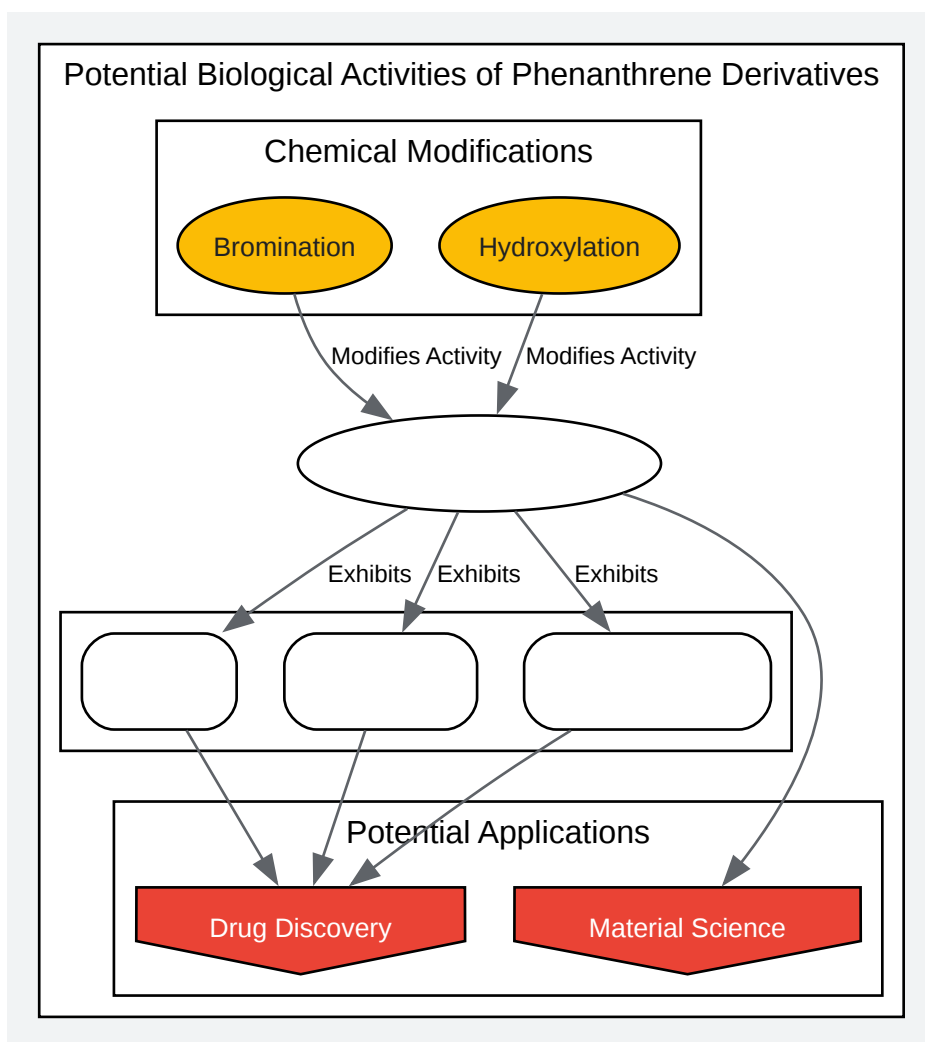
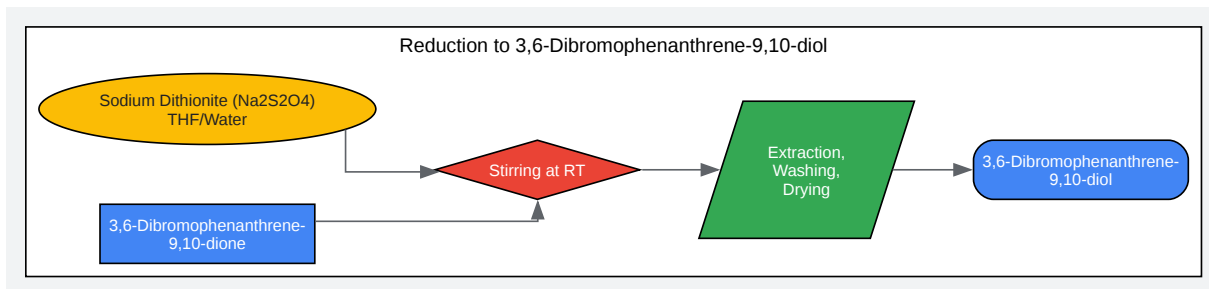
Synthesis of 3,6-Dibromophenanthrene-9,10-diol

3,6-Dibromophenanthrene-9,10-diol can be synthesized by the reduction of its corresponding dione. A general and effective method for the reduction of phenanthrenequinones is the use of sodium dithionite.

Experimental Protocol (Adapted):

- In a suitable reaction vessel, dissolve 3,6-Dibromophenanthrene-9,10-dione in an appropriate organic solvent (e.g., a mixture of tetrahydrofuran and water).

- Add an aqueous solution of sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$) to the solution of the dione. The amount of sodium dithionite should be in molar excess (e.g., 3 equivalents).
- The reaction is typically carried out at room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
- The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
- The solvent is removed under reduced pressure to yield the crude **3,6-Dibromophenanthrene-9,10-diol**, which can be further purified by recrystallization or column chromatography.



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